4-Nitrophenyl methacrylate

Übersicht

Beschreibung

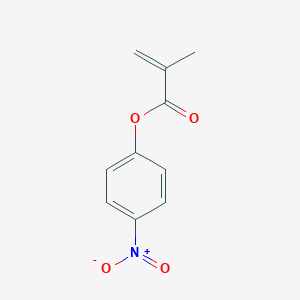

4-Nitrophenyl methacrylate (NpMA, C₁₀H₉NO₄) is a methacrylate ester featuring a 4-nitrophenyl group. It is widely utilized as a reactive monomer in polymerization reactions, particularly in the synthesis of functional block copolymers and stimuli-responsive materials . The compound crystallizes in a monoclinic system (space group C2/c) with lattice parameters a = 24.491 Å, b = 3.753 Å, c = 23.428 Å, and β = 116.98° . Its molecular structure comprises a nitrophenyl ring and a methacrylate moiety, forming a dihedral angle of 55.05° between the two planar segments . The crystal packing is stabilized by weak C–H⋯O interactions and π-stacking along the b-axis (3.753 Å spacing) .

NpMA is synthesized via esterification of methacryloyl chloride with 4-nitrophenol under reflux conditions, yielding a colorless crystalline product . Poly(NpMA) exhibits a thermal decomposition temperature of ~250°C, making it suitable for moderate-temperature applications .

Vorbereitungsmethoden

Synthesis Methods of 4-Nitrophenyl Methacrylate

Reagents and Reaction Setup

The synthesis of NPMA requires the following reagents:

-

4-Nitrophenol (Merck, purity >99%)

-

Methacryloyl chloride (Aldrich, distilled before use)

-

Triethylamine (TEA, as a base catalyst)

-

2-Butanone (solvent)

The reaction is conducted in a round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer. TEA is used to neutralize HCl generated during the reaction, ensuring forward progression of the esterification process .

Step-by-Step Synthesis Procedure

-

Mixing Reactants : 4-Nitrophenol (1.17 g, 0.008 mol) and TEA (1.02 mL, 0.008 mol) are dissolved in 10 mL of 2-butanone.

-

Cooling and Addition : The mixture is cooled to 0°C, and methacryloyl chloride (1.1 mL, 0.01 mol) is added dropwise under constant stirring.

-

Reaction Progression : After 1 hour at 0°C, the reaction is warmed to room temperature and stirred for an additional 3 hours.

-

Workup : The crude product is filtered, washed sequentially with water, 5% NaOH, and water again to remove unreacted reagents.

-

Purification : NPMA is recrystallized from methanol to yield a pure white crystalline solid .

Key Reaction Parameters :

-

Temperature: 0°C (initial), room temperature (final)

-

Reaction Time: 4 hours total

-

Yield: ~75–80% (based on 4-nitrophenol input)

Optimization of Reaction Conditions

Solvent Selection

2-Butanone is chosen for its ability to dissolve both 4-nitrophenol and methacryloyl chloride while minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF) are avoided during synthesis to prevent premature polymerization .

Role of Triethylamine

TEA acts as a proton scavenger, binding HCl liberated during the reaction. This shifts the equilibrium toward ester formation, improving yield. Stoichiometric amounts of TEA (1:1 ratio relative to 4-nitrophenol) are critical to avoid excess base, which could hydrolyze methacryloyl chloride .

Purification and Isolation Techniques

Post-synthesis purification involves:

-

Filtration : Removal of insoluble byproducts and TEA·HCl salts.

-

Washing : Sequential washes with aqueous solutions to eliminate residual acids and bases.

-

Recrystallization : Methanol is used to recrystallize NPMA, enhancing purity (>98% by NMR) .

Characterization of this compound

Spectroscopic Analysis

Infrared (IR) Spectroscopy :

-

C=O Stretch : 1759 cm⁻¹ (ester carbonyl)

-

N=O Stretch : 1346 cm⁻¹ (asymmetric), 1523 cm⁻¹ (symmetric)

¹H NMR Spectroscopy (400 MHz, CDCl₃) :

-

Aromatic Protons : δ 7.0–8.4 ppm (multiplet, 4H)

-

Methacrylate CH₂ : δ 5.6 and 6.1 ppm (doublets)

Solubility Profile

NPMA exhibits the following solubility characteristics:

| Solvent | Solubility |

|---|---|

| Tetrahydrofuran | High |

| Chloroform | High |

| Methanol | Low |

| n-Hexane | Insoluble |

This polarity-driven solubility guides solvent selection for subsequent polymerization .

Thermal Stability and Polymerization Behavior

Thermogravimetric Analysis (TGA)

NPMA-based polymers show enhanced thermal stability compared to conventional methacrylates:

| Polymer | T₅% (°C) | T₁₀% (°C) | Tₘₐₓ (°C) |

|---|---|---|---|

| Poly(NPMA) | 190 | 214 | 260 |

| Poly(NPMA-co-MMA) | 211 | 267 | 330 |

| Poly(NPMA-co-ST) | 140 | 251 | 355 |

T₅% : Temperature at 5% weight loss; Tₘₐₓ : Maximum decomposition temperature .

Differential Thermal Analysis (DTA)

DTA curves reveal glass transition temperatures (T₉) of:

-

Poly(NPMA) : 195°C

-

Poly(NPMA-co-MMA) : 175°C

-

Poly(NPMA-co-ST) : 123°C

The higher T₉ of homopolymers underscores the rigidity imparted by the nitro group .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitrophenyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize through free radical mechanisms to form homopolymers or copolymers with other monomers such as methyl methacrylate and styrene.

Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Polymerization: Initiators such as azobis isobutyronitrile (AIBN) are commonly used in the presence of solvents like dimethyl formamide (DMF) at temperatures around 70°C.

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate nucleophilic substitution.

Major Products:

Wissenschaftliche Forschungsanwendungen

Homopolymers and Copolymers

NPMA serves as an essential monomer for synthesizing both homopolymers and copolymers. The free-radical polymerization of NPMA has been extensively studied, revealing its ability to form stable polymer chains with desirable thermal and mechanical properties. For instance, copolymerization with methyl methacrylate (MMA) and styrene has been shown to yield materials with enhanced thermal stability and tensile strength compared to their acrylate counterparts .

Table 1: Properties of NPMA-based Polymers

| Polymer Type | Thermal Stability | Glass Transition Temperature (°C) | Solubility in Solvents |

|---|---|---|---|

| Poly(NPMA) | High | 100 | Soluble in THF, DMF |

| Poly(NPMA-co-MMA) | Higher | 105 | Soluble in CHCl3 |

| Poly(NPMA-co-ST) | Moderate | 95 | Insoluble in water |

Functionalization

The presence of the nitro group in NPMA allows for post-polymerization modifications, enabling the introduction of various functional groups that can enhance the material's properties or introduce new functionalities. This feature is particularly useful for applications requiring specific chemical reactivity or interaction with biological systems .

Coatings and Adhesives

NPMA-based polymers are employed in the formulation of coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation. These materials are particularly valuable in industries such as automotive, aerospace, and construction, where durability is paramount .

Photonic Applications

The photoluminescent properties of NPMA-derived polymers make them suitable for optical applications, including photonic devices and sensors. Their ability to emit light upon excitation allows for their use in advanced optical communication systems .

Drug Delivery Systems

Recent studies have explored the use of NPMA copolymers in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. The controlled release profiles achievable with these materials can enhance the efficacy of treatments while minimizing side effects .

Biomaterials

Copolymers containing NPMA are being investigated for use as biomaterials in tissue engineering applications. Their mechanical properties can be tailored to mimic natural tissues, providing a suitable scaffold for cell growth and regeneration .

Synthesis and Characterization

A study focused on synthesizing poly(NPMA-co-ST) demonstrated that varying the composition of NPMA significantly influenced the thermal behavior of the resulting copolymer. The research employed techniques such as differential thermal analysis (DTA) and thermogravimetry (TGA) to assess the materials' stability under different conditions .

Reactive Copolymers

Another investigation into copolymers derived from NPMA revealed their potential for sequential post-modification, allowing for tailored functionalities based on specific application needs. The study utilized NMR spectroscopy and elemental analysis to confirm the expected compositions of the synthesized materials .

Wirkmechanismus

The mechanism of action of 4-nitrophenyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The nitro group on the phenyl ring is electron-withdrawing, which influences the reactivity of the compound in nucleophilic substitution reactions. In polymerization, the methacrylate moiety participates in free radical mechanisms, leading to the formation of polymers with desired properties .

Vergleich Mit ähnlichen Verbindungen

Methyl Methacrylate (MMA)

NpMA and MMA are both methacrylate monomers, but their copolymerization behavior and material properties differ significantly:

- Reactivity Ratios : In copolymerization with MMA, NpMA shows a reactivity ratio of r₁ = 0.47 (NpMA) vs. r₂ = 1.63 (MMA), indicating MMA’s higher reactivity .

- Thermal Properties : Poly(MMA) has a glass transition temperature (T₉) of ~105°C, while poly(NpMA) degrades at ~250°C without a distinct T₉ .

- Applications : MMA is used in optical plastics (PMMA), whereas NpMA’s nitro group enables post-polymerization modifications (e.g., reduction to amine-functionalized polymers) for drug delivery or sensing .

Table 1: Reactivity Ratios of NpMA with Common Comonomers

| Comonomer | r₁ (NpMA) | r₂ (Comonomer) | Copolymer Type | Reference |

|---|---|---|---|---|

| Methyl methacrylate | 0.47 | 1.63 | Gradient | |

| Glycidyl methacrylate | 0.63 | 1.06 | Alternating |

Pentafluorophenyl Methacrylate (PFPMA)

PFPMA, a fluorinated analog of NpMA, offers enhanced thermal and optical properties:

- Thermal Stability : Copolymers of PFPMA and MMA exhibit T₉ values up to 130°C, outperforming NpMA-based copolymers (T₉ ~100°C) .

- Optical Performance : PFPMA-MMA copolymers show low optical loss (0.2 dB/cm at 650 nm), making them superior to NpMA for optical fiber applications .

- Reactivity : PFPMA’s electron-withdrawing fluorine atoms increase its reactivity in radical polymerization compared to NpMA .

4-Nitrophenyl Acrylate (NpA)

NpA (C₉H₇NO₄) is structurally similar to NpMA but lacks the methyl group on the acrylate backbone:

- Synthesis: NpA is synthesized via acryloyl chloride and 4-nitrophenol (81% yield), whereas NpMA requires methacryloyl chloride .

- Polymer Flexibility : Poly(NpA) has lower rigidity due to the absence of the methyl group, reducing steric hindrance during polymerization .

- Thermal Stability : Poly(NpA) decomposes at ~220°C, slightly lower than poly(NpMA) .

Glycidyl Methacrylate (GMA)

Copolymerization of NpMA with GMA introduces epoxy functionality:

- Reactivity Ratios : r₁ = 0.63 (NpMA) and r₂ = 1.06 (GMA) favor alternating copolymer structures .

- Post-Modification : The epoxy groups in GMA enable crosslinking or functionalization, complementing NpMA’s nitro-to-amine conversion .

Structural and Functional Comparisons

Table 2: Key Properties of Nitrophenyl-Containing Monomers

| Property | NpMA | NpA | PFPMA |

|---|---|---|---|

| Molecular Weight | 207.18 g/mol | 193.16 g/mol | 246.11 g/mol |

| Thermal Decomposition | ~250°C | ~220°C | >300°C |

| Crystal System | Monoclinic (C2/c) | Not reported | Not reported |

| Key Application | Functional polymers | Low-cost esters | Optical materials |

Biologische Aktivität

4-Nitrophenyl methacrylate (4-NPMA) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molar mass of 207.18 g/mol. Its structure consists of a methacrylate group attached to a nitrophenyl moiety, which is responsible for its biological activity.

Biological Activities

The biological activities of 4-NPMA can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that nitro compounds, including 4-NPMA, exhibit significant antimicrobial properties. The presence of the nitro group enhances the interaction with nucleophilic sites in microbial proteins, leading to inhibition of growth. For example, studies have shown that derivatives with nitro groups can effectively inhibit Staphylococcus aureus at concentrations as low as 20 μM .

2. Anti-Inflammatory Effects

Nitro compounds are known to modulate inflammatory pathways. The anti-inflammatory activity of 4-NPMA may be attributed to its ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory responses. In vitro studies have demonstrated that 4-NPMA can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β .

3. Vasodilatory Properties

The nitro group in 4-NPMA can act as a nitric oxide (NO) donor upon reduction, leading to vasodilation through the increase of cyclic GMP (cGMP) levels in vascular smooth muscle cells. This mechanism is particularly relevant in the treatment of cardiovascular diseases, where enhanced blood flow is beneficial .

The mechanisms underlying the biological activities of 4-NPMA are multifaceted:

- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, altering their function.

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like iNOS and COX-2, 4-NPMA can inhibit their activity, thereby reducing inflammation and microbial growth.

- Signal Transduction Modulation : The compound may influence signaling pathways related to inflammation and vascular function by modulating nitric oxide levels.

Case Studies

Several studies have investigated the biological effects of 4-NPMA:

Q & A

Basic Research Questions

Q. How is 4-nitrophenyl methacrylate synthesized and characterized in academic research?

- Methodological Answer : Synthesis typically involves esterification of methacrylic acid with 4-nitrophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or acid catalysts. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR peaks for the methacrylate backbone and nitrophenyl group). Additionally, Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl (C=O) stretching (~1720 cm) and nitro group (NO) vibrations (~1520 cm). X-ray crystallography is used to confirm molecular geometry and packing (e.g., dihedral angle of 55.05° between nitrophenyl and methacrylate segments) .

Q. What techniques are used to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 90 K) with MoKα radiation (λ = 0.71073 Å) resolves the monoclinic C2/c space group. Key parameters include unit cell dimensions (a = 24.491 Å, b = 3.753 Å, c = 23.428 Å, β = 116.98°) and refinement metrics (R-factor = 0.053, wR = 0.145). Weak C–H⋯O interactions and π-stacking (3.753 Å) stabilize the crystal lattice. Data collection uses a Nonius Kappa CCD diffractometer, with absorption corrections applied via multi-scan methods .

Q. How is this compound applied in enzymatic activity assays?

- Methodological Answer : The compound serves as a chromogenic substrate for lipases and esterases. Hydrolysis releases 4-nitrophenol, quantified via UV-Vis spectrophotometry at 400 nm. For example, in lipase assays, 4-nitrophenyl esters (e.g., palmitate, butyrate) are dissolved in buffer with Triton X-100 to enhance solubility. Initial reaction rates are calculated using molar extinction coefficients (ε = 18,300 Mcm for 4-nitrophenoxide) .

Advanced Research Questions

Q. How do copolymer reactivity ratios influence the design of this compound-based polymers?

- Methodological Answer : Reactivity ratios (r, r) for copolymerization with monomers like glycidyl methacrylate (GMA) or methyl methacrylate (MMA) are determined using the Fineman-Ross or Kelen-Tüdős methods. For example, in GMA systems, r (GMA) = 0.92 and r (this compound) = 0.85 indicate near-ideal copolymerization. These ratios guide monomer feed ratios to achieve desired compositions for applications like stimuli-responsive coatings or optical materials .

Q. What advanced methods analyze thermal stability and degradation kinetics of this compound polymers?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset at ~220°C, with major weight loss at 300–400°C due to nitro group degradation. Differential scanning calorimetry (DSC) identifies glass transition temperatures (T) in copolymers (e.g., T = 105°C for MMA copolymers). Kinetic parameters (activation energy, E) are calculated via Flynn-Wall-Ozawa or Kissinger methods .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems (DDS)?

- Methodological Answer : Copolymerization with thermo-responsive monomers (e.g., N-isopropylacrylamide, NIPAM) creates dual-responsive DDS. For instance, mesoporous silica nanoparticles (MSN) coated with poly(NIPAM-co-4-nitrophenyl methacrylate) release drugs under electric fields due to conformational reorientation of the nitrophenyl group. Electrochemical impedance spectroscopy (EIS) validates responsiveness, while in vitro assays monitor release kinetics using fluorescence or UV detection .

Q. What computational approaches model the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), electrostatic potential maps (highlighting electron-deficient nitro groups), and vibrational frequencies. Molecular dynamics (MD) simulations predict solubility parameters and polymer chain dynamics in solvents like DMF or THF .

Q. Data Contradictions and Resolution

- Reactivity Ratios : Thamizharasi et al. (1997) reported r = 0.92 for GMA, while Soltanmorad et al. (2015) observed r = 1.1 for MMA systems. These discrepancies may arise from solvent polarity (toluene vs. bulk) or initiation mechanisms (radical vs. anionic). Researchers should validate ratios under specific experimental conditions .

- Thermal Stability : Copolymers with MMA show higher T (~105°C) than homopolymers (~85°C) due to restricted chain mobility. Conflicting TGA data (e.g., degradation onset at 220°C vs. 250°C) may reflect differences in molecular weight or crosslinking density .

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACSMDAZDYUKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316276 | |

| Record name | 4-NITROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16522-41-1 | |

| Record name | NSC301496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.